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molecular formula C10H11NO2 B8480174 Methyl 3-cyclopropylpicolinate CAS No. 878805-24-4

Methyl 3-cyclopropylpicolinate

Cat. No. B8480174
M. Wt: 177.20 g/mol
InChI Key: KIXFLPNAXQMPIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07718801B2

Procedure details

360 mg of the methyl 3-cyclopropylpyridine-2-carboxylate [121-4] was dissolved in 4 mL of methanol, then 4 mL of 1N aqueous solution of sodium hydroxide was added thereto, and stirred at 50° C. for 30 minutes. The reaction solution was concentrated under reduced pressure, and the thus obtained residue was subjected to azeotrope twice with toluene to obtain a white solid. The obtained solid was dissolved in a mixture solvent of 4 mL of N,N-dimethylformamide and 3 mL of 1,4-dioxane, then 736 μL of triethylamine and 569 μL of diphenylphosphoryl azide were added under an ice-cold condition, and stirred at room temperature for 1 hour. Thereafter, 1.5 mL of t-butanol was added to the reaction mixture, and was stirred overnight at 80° C. After cooling the reaction mixture back to room temperature, a saturated aqueous solution of sodium hydrogen carbonate was added thereto, and extracted with chloroform. The organic layer was washed with saturated brine, and dried over anhydrous sodium sulfate. The insolubles were filtered, the filtrate was concentrated under reduced pressure, and the thus obtained residue was purified by silica gel column chromatography, to obtain 41.2 mg of 3-cyclopropylpyridine-2-amine [121-5] as a light brown oily product.
Quantity
569 μL
Type
reactant
Reaction Step One
Quantity
736 μL
Type
solvent
Reaction Step One
Quantity
360 mg
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Five
Quantity
3 mL
Type
solvent
Reaction Step Five
Quantity
1.5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[C:5](C(OC)=O)=[N:6][CH:7]=[CH:8][CH:9]=2)[CH2:3][CH2:2]1.[OH-].[Na+].C1(P([N:30]=[N+]=[N-])(C2C=CC=CC=2)=O)C=CC=CC=1.C(=O)([O-])O.[Na+]>CO.CN(C)C=O.O1CCOCC1.C(O)(C)(C)C.C(N(CC)CC)C>[CH:1]1([C:4]2[C:5]([NH2:30])=[N:6][CH:7]=[CH:8][CH:9]=2)[CH2:3][CH2:2]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
569 μL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
736 μL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
360 mg
Type
reactant
Smiles
C1(CC1)C=1C(=NC=CC1)C(=O)OC
Name
Quantity
4 mL
Type
solvent
Smiles
CO
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Five
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1
Step Six
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred at 50° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a white solid
STIRRING
Type
STIRRING
Details
stirred at room temperature for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
was stirred overnight at 80° C
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture back to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The insolubles were filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the thus obtained residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(CC1)C=1C(=NC=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 41.2 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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